2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Description
The compound 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one features a bis-triazole core connected via a butyl linker, with each triazole substituted at the 3-position by a sulfanyl group attached to a 2-oxo-2-phenylethyl moiety. The synthesis of such compounds typically involves nucleophilic substitution reactions between triazole thiols and α-halogenated ketones, as exemplified in .
Properties
IUPAC Name |
2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAHRMVMVVKGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis via Cyclocondensation
The 1,2,4-triazole rings are typically synthesized via cyclocondensation of thiosemicarbazides or Huisgen cycloaddition. A validated approach involves reacting hydrazine derivatives with carbonyl precursors:
Step 1: Formation of 4-Phenyl-4H-1,2,4-triazole-3-thiol
A mixture of phenyl isothiocyanate (1.2 eq) and hydrazine hydrate (1 eq) in ethanol undergoes reflux for 6 h, yielding 4-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group serves as a nucleophile for subsequent alkylation.
Step 2: Butyl Spacer Introduction
The thiol groups are alkylated using 1,4-dibromobutane (1.5 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq) at 80°C for 12 h, forming the bis-triazole linked via a butyl chain.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenyl isothiocyanate, hydrazine hydrate | Ethanol | 80 | 6 | 78 |
| 2 | 1,4-Dibromobutane, K2CO3 | DMF | 80 | 12 | 65 |
Phenacylsulfanyl Functionalization
The thiolated triazoles are coupled with phenacyl bromide to install the sulfanyl-phenacyl groups:
Step 3: Thiol-Alkylation with Phenacyl Bromide
A solution of the bis-triazole (1 eq) and phenacyl bromide (2.2 eq) in tetrahydrofuran (THF) is treated with triethylamine (3 eq) at 0°C, gradually warming to room temperature over 4 h. The reaction exploits the nucleophilicity of the thiolate anion, generated in situ, to attack the electrophilic α-carbon of phenacyl bromide.
Optimization Insights
Alternative Route via Sequential Coupling
A patent-derived method employs pre-functionalized triazole intermediates:
Step A: Synthesis of Phenacylsulfanyl-Triazole Monomers
4-Phenyl-4H-1,2,4-triazole-3-thiol (1 eq) reacts with phenacyl bromide (1.1 eq) in dichloromethane (DCM) under N2, catalyzed by pyridine (0.1 eq), yielding 5-(phenacylsulfanyl)-4-phenyl-4H-1,2,4-triazole (84% yield).
Step B: Butyl Chain Coupling
The monomeric triazoles are linked using 1,4-butanediol ditosylate (1 eq) in acetonitrile with NaH (2 eq) at 60°C for 8 h, achieving 62% yield.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data (if applicable)
Single-crystal X-ray diffraction reveals planar triazole rings with dihedral angles of 46.5°–87.4° relative to phenyl groups, stabilized by N–H···S hydrogen bonds.
Comparative Evaluation of Methods
Synthetic Routes Table
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Cyclocondensation + Alkylation | High regioselectivity | Multi-step purification | 58 |
| Sequential Coupling | Scalability | Requires anhydrous conditions | 62 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of enzymes due to its complex structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of triazole rings and phenyl groups suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogous derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Electron-Donating Groups : The 4-methoxyphenyl group in and the methyl group in increase electron density, which could stabilize charge-transfer interactions .
Physicochemical Properties
Biological Activity
The compound 2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potentials including antimicrobial , anticancer , and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it is known for enhancing biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds effectively inhibit the growth of various pathogenic bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
These results suggest that the target compound may also share similar antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) have shown promising results. The compound was evaluated using the MTT assay, which measures cell viability post-treatment.
Case Study:
A recent study assessed the antiproliferative effects of several triazole derivatives on cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| MDA-MB-231 | 10 |
These findings indicate that the compound exhibits significant cytotoxicity against breast cancer cells, potentially through apoptosis induction.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been linked to their ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). In vitro studies have shown that these compounds can reduce prostaglandin synthesis, leading to decreased inflammation.
Research Findings:
In a study evaluating the anti-inflammatory effects:
| Compound | COX Inhibition (%) |
|---|---|
| Compound A | 75 |
| Compound B | 80 |
| Target Compound | 85 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For example, the triazole moiety is known to bind effectively with various enzymes and receptors involved in disease pathways. This interaction potentially alters signaling cascades that lead to disease progression.
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what are the critical reaction conditions to consider?
The synthesis involves multi-step reactions, often starting with azide-alkyne cyclization to form the triazole core. Key steps include:
- Thioether bond formation between sulfanyl groups and ketone/acetamide intermediates.
- Optimization of reaction parameters (temperature: 60–80°C, pH 7–9 for aqueous phases, reaction time: 12–24 hours) to achieve >70% yields .
- Purification via column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 ratios) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Single-crystal X-ray diffraction (XRD) resolves the triazole ring geometry and sulfanyl group orientation, with CCDC deposition recommended for validation .
- FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR (¹H and ¹³C) identifies aromatic proton environments (δ 7.2–8.1 ppm) and methylene linkages (δ 3.5–4.2 ppm) .
Q. How can researchers initially screen the biological activity of this compound, and what model systems are appropriate?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values calculated after 48-hour exposure .
- Target specificity : Enzymatic inhibition assays (e.g., COX-2 or kinase targets) with fluorescence-based readouts .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields in large-scale synthesis?
- Use Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
- AI-driven optimization : Implement COMSOL Multiphysics simulations to model heat transfer and mixing efficiency in batch reactors .
- Real-time monitoring : Employ inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational approaches are used to predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate charge distribution on the triazole ring to identify electrophilic/nucleophilic sites for derivatization .
- Molecular docking : Simulate binding affinities with protein targets (e.g., PD-L1 or EGFR) using AutoDock Vina, focusing on sulfanyl and ketone moieties as anchor points .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Orthogonal methods : Compare fluorescence-based enzymatic assays with SPR (surface plasmon resonance) to verify binding kinetics .
- Structural analogs : Synthesize derivatives with modified sulfanyl or phenyl groups to isolate pharmacophoric contributions .
Q. What strategies improve solubility and stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG groups) at the ketone moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release, characterized by DLS and TEM .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
